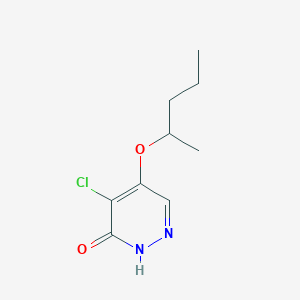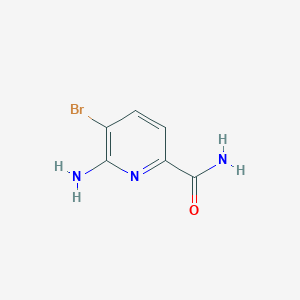![molecular formula C7H6Cl2N4 B11891862 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrazolopyrimidine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s biological activity or chemical properties.
Scientific Research Applications
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a CDK2 inhibitor.
Uniqueness
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a promising candidate for further research and application in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H6Cl2N4 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
5,7-dichloro-1-ethylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-5-4(3-10-13)11-7(9)12-6(5)8/h3H,2H2,1H3 |
InChI Key |
AANGWRILLZTMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)













